molecular formula C16H26N2O4S2 B2505386 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034480-66-3

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2505386
CAS No.: 2034480-66-3
M. Wt: 374.51
InChI Key: IMTCABHZZOZFAR-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiophene group, and a sulfonyl functional group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(5-hydroxy-3-(furan-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(5-hydroxy-3-(pyridin-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

This compound is unique due to the presence of the thiophene group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic groups, such as furan or pyridine.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-24(21,22)18-9-5-14(6-10-18)16(20)17-8-4-13(7-11-19)15-3-2-12-23-15/h2-3,12-14,19H,4-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTCABHZZOZFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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